

# Unveiling the Molecular Architecture of Phomalactone: A Spectroscopic and Crystallographic Guide

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## Compound of Interest

Compound Name: **Phomalactone**

Cat. No.: **B1677696**

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For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural features of bioactive natural products is paramount.

**Phomalactone**, a polyketide metabolite produced by various fungi, has garnered significant interest for its diverse biological activities, including antibacterial, insecticidal, and antifungal properties. This in-depth technical guide provides a detailed analysis of the spectroscopic and crystallographic data of **phomalactone**, offering a foundational resource for further research and development.

## Spectroscopic Characterization

The structural elucidation of **phomalactone** has been primarily achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These techniques provide detailed insights into the connectivity of atoms and the overall molecular framework.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For **phomalactone**,  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provide a complete picture of its carbon-hydrogen framework.

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data for **Phomalactone**

Position	$^{13}\text{C}$ Chemical Shift ( $\delta_{\text{C}}$ , ppm)	$^1\text{H}$ Chemical Shift ( $\delta_{\text{H}}$ , ppm, multiplicity, J in Hz)
1	17.9	1.75 (dd, 6.8, 1.7)
2	129.1	5.62 (dq, 15.3, 1.7)
3	133.0	5.92 (dq, 15.3, 6.8)
4	79.8	4.68 (dd, 6.8, 4.2)
5	66.2	4.41 (ddd, 5.0, 4.2, 2.5)
6	128.8	6.10 (dd, 10.0, 2.5)
7	145.3	6.95 (dd, 10.0, 5.0)
8	163.2	-

Data presented is a compilation from typical spectra and may vary slightly based on solvent and experimental conditions.

## Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular formula of **phomalactone** as  $\text{C}_8\text{H}_8\text{O}_3$ , corresponding to a molecular weight of 152.0473 g/mol .

## Crystallographic Analysis

To date, a single-crystal X-ray diffraction study dedicated solely to **phomalactone** has not been extensively reported in publicly accessible literature. The determination of the absolute configuration of natural products like **phomalactone** is often achieved through chemical correlation with compounds of known stereochemistry or through advanced techniques such as the Mosher's ester method or vibrational circular dichroism (VCD).

While a dedicated crystallographic table for **phomalactone** is not available, the general experimental protocol for obtaining such data is well-established.

## Experimental Protocols

The following sections detail the methodologies typically employed for the spectroscopic and crystallographic analysis of natural products like **phomalactone**.

## Isolation and Purification of Phomalactone

**Phomalactone** is a secondary metabolite produced by various fungal species, including those from the genera Nigrospora and Phoma. A general workflow for its isolation is as follows:



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Caption: General workflow for the isolation and purification of **phomalactone**.

## NMR Spectroscopy

- Sample Preparation: A sample of pure **phomalactone** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.
- Data Acquisition:  $^1\text{H}$ ,  $^{13}\text{C}$ , and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400-600 MHz).
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

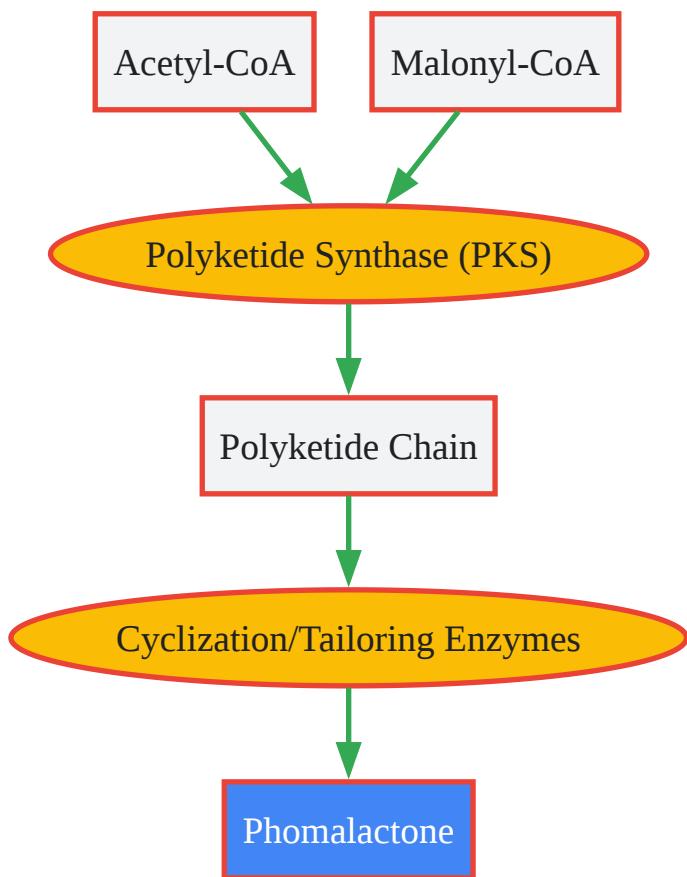
## X-ray Crystallography

- Crystallization: Single crystals of **phomalactone** suitable for X-ray diffraction are grown from a concentrated solution by slow evaporation of the solvent, vapor diffusion, or cooling.
- Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

- Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and other crystallographic parameters.

## Signaling Pathways and Logical Relationships

While specific signaling pathways directly involving **phomalactone** are not extensively elucidated, its biosynthesis as a polyketide follows a well-established pathway in fungi.



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Caption: Simplified overview of the polyketide biosynthetic pathway leading to **phomalactone**.

This guide provides a centralized repository of the key spectroscopic and analytical information for **phomalactone**. The detailed data and protocols herein are intended to serve as a valuable resource for researchers engaged in the study and application of this promising natural product.

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